molecular formula C14H16BrN3O2S B2977436 5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide CAS No. 361477-52-3

5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide

Cat. No.: B2977436
CAS No.: 361477-52-3
M. Wt: 370.27
InChI Key: CQTCAXHGBKQRFP-UHFFFAOYSA-N
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Description

5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule integrates a furan-2-carboxamide scaffold substituted with a bromine atom at the 5-position, which is linked via an amide bond to a complex thieno[3,4-c]pyrazole system bearing a tert-butyl group. The strategic incorporation of both sulfur (thiophene) and nitrogen (pyrazole) heteroatoms within its fused bicyclic core places it within a class of heterocyclic compounds renowned for their broad physiological activities and potential as therapeutic agents . Heterocyclic compounds containing furan, thiophene, and pyrazole subunits are extensively investigated for their antiviral properties against a range of viruses, including herpes simplex virus (HSV), influenza A virus (IAV), and hepatitis viruses . Furthermore, structurally related thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the pathogenesis of Alzheimer's disease . These inhibitors operate by a "double-sites occupation" pharmacophore model, where the core structure interacts with the hinge region of the kinase, often forming multiple hydrogen bonds to enhance binding affinity . The presence of the bromine atom on the furan ring offers a potential site for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling researchers to explore structure-activity relationships (SAR) and optimize the compound for specific biological targets. This product is provided for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consider its potential application in developing novel inhibitors for kinase targets or as a lead compound in antiviral research.

Properties

IUPAC Name

5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2S/c1-14(2,3)18-12(8-6-21-7-9(8)17-18)16-13(19)10-4-5-11(15)20-10/h4-5H,6-7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTCAXHGBKQRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the furan-2-carboxamide moiety. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Key Data
5-Bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide Not explicitly provided - 5-Bromofuran
- 2-tert-butyl thienopyrazole
Not reported (inferred: autotaxin inhibition) Molecular weight ~422–528 g/mol (analog-based estimate)
N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a) C₁₁H₁₅N₃O₄ - 5-Nitrofuran
- Cyclohexylamide
Trypanocidal agent Yield: 42%
Melting point: 297°C
5-Bromo-N-(5,5-dioxido-2-phenyl-thieno[3,4-c]pyrazol-3-yl)-2-furamide C₁₆H₁₂BrN₃O₄S - 5-Bromofuran
- Phenyl, sulfone groups
Not explicitly reported Molecular weight: 422.25 g/mol
Thieno[3,4-c]pyrazol-3-yl acetamides Varied (acetamide derivatives) - Acetamide substituents Autotaxin inhibitors Patent-protected therapeutic applications
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate C₁₉H₁₈BrN₃O₆S₂ - Thiadiazole, pyran, bromofuran Not reported Molecular weight: 528.4 g/mol

Structural and Functional Analysis

Substituent Effects: The tert-butyl group in the target compound likely enhances lipophilicity and metabolic stability compared to phenyl () or nitro groups (). Replacement of the acetamide group in with furan-2-carboxamide may alter binding affinity for autotaxin or other targets .

The sulfone-containing analog () has a molecular weight of 422.25 g/mol, aligning with the target compound’s estimated range .

Therapeutic Potential: Thienopyrazole-furan hybrids (e.g., and ) show dual promise in parasitic (trypanocidal) and metabolic (autotaxin inhibition) applications . The absence of sulfone or nitro groups in the target compound may reduce toxicity risks compared to and .

Biological Activity

5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide is a compound belonging to the thieno[3,4-c]pyrazole class. This class is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

The molecular formula of this compound is C14H19BrN4O2SC_{14}H_{19}BrN_4O_2S, with a molecular weight of approximately 376.43 g/mol. The compound features a unique thieno[3,4-c]pyrazole core structure that contributes to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may bind to various enzymes or receptors, modulating their activity and influencing critical biological pathways. Such interactions can lead to inhibition or activation of processes involved in cell proliferation and inflammation.

Antitumor Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antitumor properties. For instance, compounds in this class have shown effective inhibition against BRAF(V600E) and EGFR pathways, which are crucial in cancer progression. A study highlighted that certain pyrazole derivatives demonstrated potent antitumor activity with IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Compounds with similar structures have been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo . The mechanism often involves the suppression of NF-kB signaling pathways.

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of bacterial and fungal strains. Studies have shown that thieno[3,4-c]pyrazole derivatives can effectively inhibit microbial growth with minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL . This suggests potential applications in treating infections caused by resistant strains.

Case Studies

  • Antitumor Study : A series of thieno[3,4-c]pyrazole derivatives were synthesized and tested for their anticancer activity. One derivative showed a significant reduction in tumor cell viability in vitro compared to controls .
  • Anti-inflammatory Evaluation : In animal models, compounds similar to this compound demonstrated substantial reductions in paw edema induced by carrageenan injection .

Data Summary Table

PropertyValue
Molecular FormulaC14H19BrN4O2SC_{14}H_{19}BrN_4O_2S
Molecular Weight376.43 g/mol
Antitumor IC50Low micromolar range
Antimicrobial MIC2.50 - 20 µg/mL
Anti-inflammatory effectSignificant reduction in edema

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